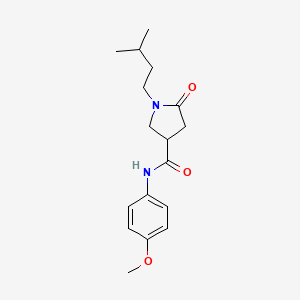![molecular formula C24H25FN2O3S B11002385 N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-fluorobenzamide](/img/structure/B11002385.png)
N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-fluorobenzamide is a complex organic compound characterized by its unique structural features This compound contains a cyclopentyl group, a dimethyl-substituted pyrrole ring, a phenylsulfonyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-fluorobenzamide typically involves multiple steps, including the formation of the pyrrole ring, introduction of the cyclopentyl and dimethyl groups, and subsequent attachment of the phenylsulfonyl and fluorobenzamide moieties. Common synthetic routes may include:
Formation of the Pyrrole Ring: This can be achieved through the reaction of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The cyclopentyl and dimethyl groups can be introduced via alkylation reactions.
Attachment of Phenylsulfonyl Group: This step may involve sulfonylation reactions using reagents like phenylsulfonyl chloride.
Formation of Fluorobenzamide Moiety: This can be accomplished through amide bond formation reactions using appropriate fluorobenzoyl chloride derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopentyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline
- 1-cyclopentyl-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-amine
Uniqueness
N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-fluorobenzamide is unique due to its combination of structural elements, which confer distinct chemical properties and potential applications. Its fluorobenzamide moiety, in particular, may contribute to its specificity and efficacy in various applications compared to similar compounds.
Properties
Molecular Formula |
C24H25FN2O3S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-cyclopentyl-4,5-dimethylpyrrol-2-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C24H25FN2O3S/c1-16-17(2)27(18-10-6-7-11-18)23(26-24(28)20-14-8-9-15-21(20)25)22(16)31(29,30)19-12-4-3-5-13-19/h3-5,8-9,12-15,18H,6-7,10-11H2,1-2H3,(H,26,28) |
InChI Key |
UHKZLTGMQPANAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3F)C4CCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methyl-1H-indol-3-yl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide](/img/structure/B11002310.png)
![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11002326.png)
![trans-4-[({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11002332.png)
![N-(4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide](/img/structure/B11002339.png)

![6-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid](/img/structure/B11002353.png)
![ethyl 4-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11002359.png)
![ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11002369.png)

![4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11002380.png)
![2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(naphthalen-1-yl)pyridazin-3(2H)-one](/img/structure/B11002386.png)
![N-(3-chloro-4-methoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide](/img/structure/B11002402.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(pyridin-2-yl)acetamide](/img/structure/B11002403.png)
![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-valine](/img/structure/B11002409.png)
